
5-Bromo-2-chloro-3-fluoropyridine
Overview
Description
5-Bromo-2-chloro-3-fluoropyridine: is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN and a molecular weight of 210.43 g/mol . It is a white to almost white solid at room temperature and is known for its high reactivity, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-3-fluoropyridine is a halogenated pyridine compound Halogenated pyridines are generally used as building blocks in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It’s known that halogenated pyridines can undergo various reactions such as palladium-catalyzed amination and halogen-exchange reactions . These reactions can lead to the formation of new compounds with potential bioactivity .
Biochemical Pathways
Halogenated pyridines are often involved in the synthesis of compounds that can interact with various biochemical pathways .
Result of Action
The compound’s halogen atoms can potentially form various types of bonds and interactions with biological targets, leading to diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at 20°C and should be stored under inert gas at 2-8°C . These conditions can affect the compound’s reactivity and stability.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the amination of anilines. It acts as a catalytic reagent, facilitating the formation of functionalized adducts. The compound interacts with various enzymes and proteins, including those involved in halogen-exchange reactions and palladium-catalyzed coupling reactions . These interactions are crucial for the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound has been observed to impact cell proliferation and apoptosis, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s halogen atoms play a crucial role in these interactions, facilitating the formation of stable complexes with target biomolecules . These interactions are essential for the compound’s catalytic activity in chemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are critical for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . The compound’s role in metabolic pathways is crucial for its application in pharmaceuticals and agrochemicals.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in various applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its role in biochemical reactions and cellular processes . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for synthesizing 5-Bromo-2-chloro-3-fluoropyridine involves a halogen exchange reaction.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 5-Bromo-2-chloropyridine to produce amino-2-chloropyridine, which can then be further fluorinated.
Industrial Production Methods:
- Industrial production methods typically involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The reactions are often carried out in inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-fluoropyridine undergoes various substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.
Major Products:
- The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
Chemistry:
- 5-Bromo-2-chloro-3-fluoropyridine is widely used as a building block in the synthesis of more complex organic molecules. Its high reactivity makes it suitable for various functionalization reactions .
Biology and Medicine:
- In medicinal chemistry, it is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential biological activities, including antiviral and anticancer properties .
Industry:
- The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in industrial processes .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: This compound is similar in structure but lacks the fluorine atom.
5-Bromo-2-fluoropyridine: This compound lacks the chlorine atom and is used in similar coupling reactions.
2-Chloro-5-fluoropyridine: This compound lacks the bromine atom and is used in various substitution reactions.
Uniqueness:
- The presence of three different halogen atoms (bromine, chlorine, and fluorine) in 5-Bromo-2-chloro-3-fluoropyridine makes it unique. This combination of halogens provides a balance of reactivity and stability, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXUEWGXWCENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376871 | |
| Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-13-5 | |
| Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-bromo-2-chloro-3-fluoropyridine a useful building block in organic synthesis?
A: this compound possesses three distinct halogen substituents, each with varying reactivity. This allows for chemoselective functionalization, meaning chemists can choose which halogen to replace depending on the reaction conditions []. This control over reactivity makes it a valuable starting material for creating a variety of more complex molecules.
Q2: Can you give an example of the chemoselective reactions possible with this compound?
A2: Absolutely. The research demonstrates:
- Palladium-catalyzed amination: Using a palladium catalyst and specific ligands, the bromine atom is selectively substituted by both secondary amines and primary anilines [].
- Neat amination: In the absence of a catalyst, heating the compound with an amine leads to preferential substitution of the chlorine atom [].
- Nucleophilic aromatic substitution (SNAr): Strong nucleophiles can displace the fluorine atom, allowing for further derivatization [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


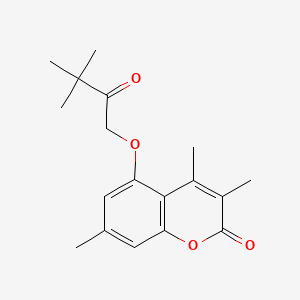
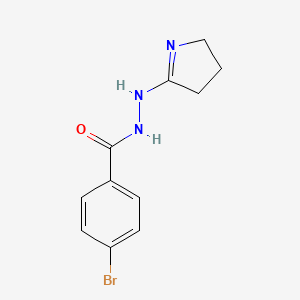
![(4E)-2-(furan-2-yl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B1227243.png)

![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)
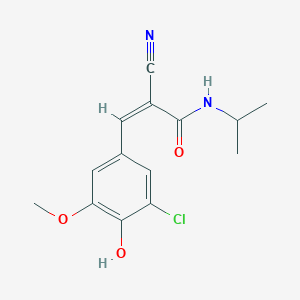
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)
![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)
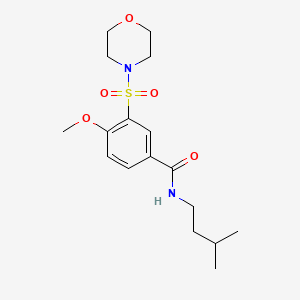
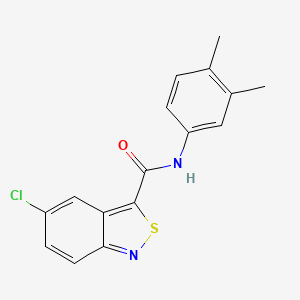
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
